Cas no 1508454-27-0 (3-(2,5-dimethylphenyl)butan-2-ol)

1508454-27-0 structure
Nombre del producto:3-(2,5-dimethylphenyl)butan-2-ol
3-(2,5-dimethylphenyl)butan-2-ol Propiedades químicas y físicas
Nombre e identificación
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- 3-(2,5-dimethylphenyl)butan-2-ol
- Benzeneethanol, α,β,2,5-tetramethyl-
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- Renchi: 1S/C12H18O/c1-8-5-6-9(2)12(7-8)10(3)11(4)13/h5-7,10-11,13H,1-4H3
- Clave inchi: GYSWUNSPMKKSSF-UHFFFAOYSA-N
- Sonrisas: C(C1C=C(C)C=CC=1C)(C)C(O)C
Propiedades experimentales
- Denso: 0.956±0.06 g/cm3(Predicted)
- Punto de ebullición: 223.8±8.0 °C(Predicted)
- PKA: 14.94±0.20(Predicted)
3-(2,5-dimethylphenyl)butan-2-ol PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1627311-5.0g |
3-(2,5-dimethylphenyl)butan-2-ol |
1508454-27-0 | 5g |
$2110.0 | 2023-06-05 | ||
Enamine | EN300-1627311-0.25g |
3-(2,5-dimethylphenyl)butan-2-ol |
1508454-27-0 | 0.25g |
$670.0 | 2023-06-05 | ||
Enamine | EN300-1627311-10.0g |
3-(2,5-dimethylphenyl)butan-2-ol |
1508454-27-0 | 10g |
$3131.0 | 2023-06-05 | ||
Enamine | EN300-1627311-0.1g |
3-(2,5-dimethylphenyl)butan-2-ol |
1508454-27-0 | 0.1g |
$640.0 | 2023-06-05 | ||
Enamine | EN300-1627311-0.05g |
3-(2,5-dimethylphenyl)butan-2-ol |
1508454-27-0 | 0.05g |
$612.0 | 2023-06-05 | ||
Enamine | EN300-1627311-500mg |
3-(2,5-dimethylphenyl)butan-2-ol |
1508454-27-0 | 500mg |
$535.0 | 2023-09-22 | ||
Enamine | EN300-1627311-2500mg |
3-(2,5-dimethylphenyl)butan-2-ol |
1508454-27-0 | 2500mg |
$1089.0 | 2023-09-22 | ||
Enamine | EN300-1627311-1000mg |
3-(2,5-dimethylphenyl)butan-2-ol |
1508454-27-0 | 1000mg |
$557.0 | 2023-09-22 | ||
Enamine | EN300-1627311-5000mg |
3-(2,5-dimethylphenyl)butan-2-ol |
1508454-27-0 | 5000mg |
$1614.0 | 2023-09-22 | ||
Enamine | EN300-1627311-1.0g |
3-(2,5-dimethylphenyl)butan-2-ol |
1508454-27-0 | 1g |
$728.0 | 2023-06-05 |
3-(2,5-dimethylphenyl)butan-2-ol Literatura relevante
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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